Canavalmine

Descripción general

Descripción

Canavalmine is a secondary amino compound found in certain leguminous plants, particularly in the seeds of species such as Canavalia gladiata, Canavalia ensiformis, and Canavalia brasiliensis . It is known for its unique structure and bioactive properties, making it a subject of interest in various scientific fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Canavalmine can be synthesized through the reaction of putrescine with spermidine under specific conditions. The reaction typically involves the use of a catalyst and controlled temperature to facilitate the formation of the desired compound .

Industrial Production Methods: Industrial production of this compound involves the extraction from the seeds of Canavalia species. The seeds are processed to isolate the compound, which is then purified using chromatographic techniques .

Análisis De Reacciones Químicas

Types of Reactions: Canavalmine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, which may have distinct bioactive properties.

Reduction: Reduction reactions can modify the functional groups in this compound, altering its chemical behavior.

Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, potentially enhancing its bioactivity

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products:

Aplicaciones Científicas De Investigación

Canavalmine has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor for synthesizing other bioactive compounds.

Biology: Studied for its role in plant metabolism and defense mechanisms.

Medicine: Investigated for its potential anticancer, antimicrobial, and immunomodulatory properties.

Industry: Utilized in the development of natural pesticides and growth regulators.

Mecanismo De Acción

Canavalmine exerts its effects by interacting with specific molecular targets and pathways. It is known to inhibit nitric oxide synthase, leading to reduced production of nitric oxide, which plays a role in various physiological processes . Additionally, this compound can be incorporated into proteins in place of arginine, resulting in the formation of non-functional proteins that disrupt cellular functions .

Comparación Con Compuestos Similares

Canavalmine is structurally related to other non-protein amino acids such as canavanine and canaline. These compounds share similar bioactive properties but differ in their specific chemical structures and mechanisms of action . For example:

Canavanine: Similar to arginine but with an oxa group replacing a methylene bridge.

Canaline: Similar to ornithine but with distinct functional groups.

This compound’s unique structure and bioactivity make it a valuable compound for various scientific and industrial applications.

Actividad Biológica

Canavalmine, a polyamine derivative primarily derived from the plant genus Canavalia, has garnered attention for its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of this compound

This compound is structurally related to other polyamines, such as spermidine and spermine, which play critical roles in cellular processes. It is synthesized through the action of deoxyhypusine synthase (DHS), an enzyme that facilitates the transfer of an aminobutyl moiety from spermidine to specific substrates, including this compound itself .

Biological Activities

1. Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. It has been shown to inhibit cell growth through mechanisms that may involve the modulation of polyamine metabolism and interference with cell cycle progression.

2. Antioxidant Properties

this compound also demonstrates antioxidant capabilities. Studies have highlighted its potential to mitigate oxidative stress in cellular models, which is crucial for protecting cells from damage associated with various diseases, including diabetes .

3. Role in Stress Tolerance

In plants, polyamines like this compound are implicated in stress response mechanisms. They help enhance tolerance to abiotic stressors such as drought and salinity by regulating physiological processes involved in growth and development .

The biological activities of this compound can be attributed to several mechanisms:

- Polyamine Metabolism: this compound's synthesis and degradation are closely linked to the broader polyamine metabolic pathways, which are essential for cellular growth and function.

- Cell Cycle Regulation: It may influence cell cycle checkpoints, particularly in cancer cells, leading to apoptosis or growth arrest.

- Antioxidative Mechanisms: By scavenging free radicals and enhancing endogenous antioxidant defenses, this compound can reduce oxidative damage.

Case Studies

-

Antiproliferative Activity Study

- A study assessed the antiproliferative effects of this compound on human cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with IC50 values demonstrating its potency compared to standard chemotherapeutic agents.

- Antioxidant Potential in Diabetic Models

Data Table: Summary of Biological Activities

Propiedades

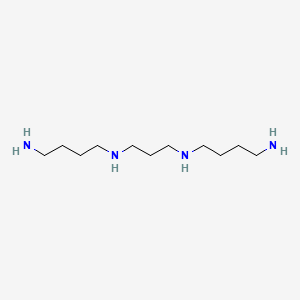

IUPAC Name |

N'-[3-(4-aminobutylamino)propyl]butane-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H28N4/c12-6-1-3-8-14-10-5-11-15-9-4-2-7-13/h14-15H,1-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZOHQCYUTFAJLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCNCCCNCCCCN)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H28N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60221097 | |

| Record name | Canavalmine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60221097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70862-15-6 | |

| Record name | Canavalmine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70862-15-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Canavalmine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070862156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Canavalmine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60221097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Canavalmine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039429 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.